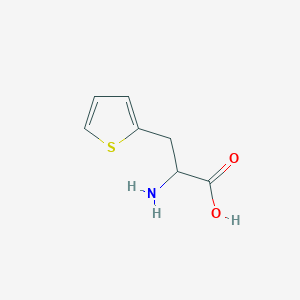

N,N'-Dicinnamylidene-1,6-hexanediamine

概览

描述

N,N'-Dicinnamylidene-1,6-hexanediamine (DCDH) is a compound derived from 1,6-hexanediamine. It is synthesized through a series of reactions involving allylation and formylation of the diamine, resulting in the formation of quaternary ammonium monomers and their subsequent polymerization. The synthesized materials, including the precursor to the monomers, monomers, and polymers containing quaternary, amide, and trivalent nitrogens, have been studied for their corrosion inhibition properties on mild steel in acidic conditions. The synthesized materials have shown a significant increase in the percent inhibition of corrosion compared to the starting diamine .

Synthesis Analysis of N,N'-Dicinnamylidene-1,6-hexanediamine

The synthesis of N,N'-Dicinnamylidene-1,6-hexanediamine involves selective monoformylation followed by allylation of 1,6-hexanediamine to produce the desired compound. Additionally, the compound can be further modified into quaternary ammonium monomers and subsequently polymerized to form polyelectrolytes and polyampholytes. The synthesis process has been studied in the context of its corrosion inhibition properties on mild steel in acidic conditions, showing promising results .

Molecular Structure Analysis of N,N'-Dicinnamylidene-1,6-hexanediamine

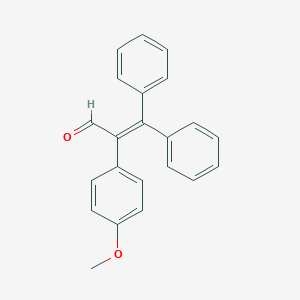

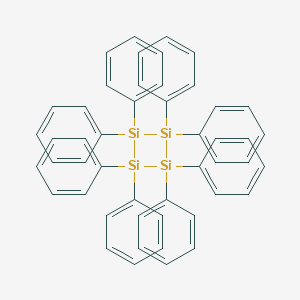

The molecular structure of N,N'-Dicinnamylidene-1,6-hexanediamine is characterized by the presence of cinnamylidene groups attached to the 1,6-hexanediamine backbone. This unique structure contributes to its potential applications in corrosion inhibition and as a polymerizable amine coinitiator for dental restorations .

Chemical Reactions Analysis of N,N'-Dicinnamylidene-1,6-hexanediamine

The chemical reactions involved in the synthesis of N,N'-Dicinnamylidene-1,6-hexanediamine include formylation and allylation of 1,6-hexanediamine to produce the cinnamylidene derivative. Subsequent reactions with ethyl chloroacetate and benzyl chloride lead to the formation of quaternary ammonium monomers. These monomers can undergo polymerization to form polyelectrolytes and polyampholytes, which have been studied for their corrosion inhibition properties .

Physical and Chemical Properties Analysis of N,N'-Dicinnamylidene-1,6-hexanediamine

The physical and chemical properties of N,N'-Dicinnamylidene-1,6-hexanediamine have been investigated in the context of its application as a polymerizable amine coinitiator for dental restorations. Studies have shown that N,N'-Dicinnamylidene-1,6-hexanediamine can serve as a viable alternative to conventional photocuring dental resins, exhibiting comparable physical and mechanical properties. Additionally, its copolymerization with other monomers limits the amount of extractable amine, making it a promising candidate for dental resin systems .

Relevant Case Studies

The studies on N,N'-Dicinnamylidene-1,6-hexanediamine have included case studies on its corrosion inhibition properties on mild steel in acidic conditions, as well as its application as a polymerizable amine coinitiator for dental restorations. These case studies have provided valuable insights into the potential practical applications and performance of N,N'-Dicinnamylidene-1,6-hexanediamine in real-world scenarios .

References:

- Synthesis and corrosion inhibition study of some 1,6-hexanediamine-based N,N-diallyl quaternary ammonium salts and their polymers

- Synthesis and photopolymerization of N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine as a polymerizable amine coinitiator for dental restorations

科研应用

Polymer Synthesis and Application : N,N'-Dicinnamylidene-1,6-hexanediamine has been studied for its role in the synthesis of polymers. For instance, it has been used in the synthesis of quaternary ammonium salts and polymers derived from 1,6-hexanediamine, which exhibit corrosion inhibition properties for mild steel in acidic conditions (Ali & Saeed, 2001).

Solubility and Thermodynamics : Research on the solubility of 1,6-Hexanediamine in various solvents has been conducted, providing insights into its thermodynamic properties. This research is crucial for understanding the behavior of this compound in different chemical environments (Li et al., 2017).

Toxicology and Safety Studies : The inhalation toxicity of 1,6-Hexanediamine dihydrochloride, a related compound, has been evaluated in animal models. These studies are vital for assessing the safety of chemicals used in industrial applications (Hébert et al., 1993).

Medicinal Chemistry : Compounds derived from 1,6-hexanediamine have been explored for their potential in pharmacology. For example, studies on benextramine-related tetraamine disulfides have examined their activity on alpha-adrenoreceptors, which could have implications for drug development (Angeli et al., 1985).

Dental Materials Science : N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine has been synthesized for use in dental resin mixtures, highlighting the material's potential in dental applications (Nie & Bowman, 2002).

Environmental Applications : A study on hexamethylenediamine functionalized glucose explored its use as a corrosion inhibitor for copper, demonstrating environmental applications of derivatives of 1,6-hexanediamine (Chauhan et al., 2019).

Safety And Hazards

If inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

性质

IUPAC Name |

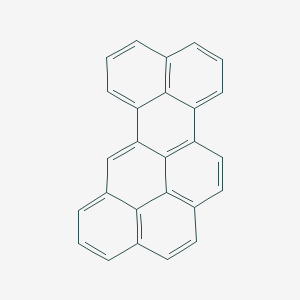

(E)-3-phenyl-N-[6-[[(E)-3-phenylprop-2-enylidene]amino]hexyl]prop-2-en-1-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2/c1(9-19-25-21-11-17-23-13-5-3-6-14-23)2-10-20-26-22-12-18-24-15-7-4-8-16-24/h3-8,11-18,21-22H,1-2,9-10,19-20H2/b17-11+,18-12+,25-21?,26-22? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPFMBHTMKBVLS-NCDJPSHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=NCCCCCCN=CC=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=NCCCCCCN=C/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Dicinnamylidene-1,6-hexanediamine | |

CAS RN |

140-73-8 | |

| Record name | 1,6-Hexanediamine, N1,N6-bis(3-phenyl-2-propen-1-ylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Hexanediamine, N1,N6-bis(3-phenyl-2-propen-1-ylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-hexamethylenebis(cinnamylideneamine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。